ELANTRINE
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIQHDMUUCCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862606 | |
| Record name | N,N-Dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232-85-5 | |
| Record name | Elantrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV4FO7V23V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis of Elantrine
General Principles of Elantrine Synthesis
The synthesis of this compound, a dibenzo[b,e]azepine derivative, is fundamentally centered around the construction of its characteristic tricyclic core. General strategies for assembling this 6-7-6 ring system often involve two main approaches: the formation of the seven-membered azepine ring by bridging two appropriately substituted benzene (B151609) rings, or the modification of a pre-existing tricyclic carbocyclic or heterocyclic framework.
Key Precursor Chemistry in this compound Synthesis
The construction of the dibenzo[b,e]azepine skeleton of this compound relies on the availability of key precursors that can be broadly categorized based on the synthetic strategy employed.
One common approach involves the cyclization of a linear precursor containing two phenyl rings linked by a suitable tether. For instance, derivatives of 2,2'-disubstituted biphenyls or diphenylmethanes can serve as crucial starting materials. The nature of the substituents is critical for the subsequent ring-closing reaction to form the seven-membered azepine ring.
Another important class of precursors are those that already contain a seven-membered ring. For example, dibenzosuberone (B195587), a tricyclic ketone, can be a pivotal intermediate. Through a series of chemical transformations, the ketone functionality can be converted into the nitrogen-containing azepine ring of the dibenzo[b,e]azepine system. The use of such precursors simplifies the construction of the tricyclic core and allows for a more focused effort on the introduction of the necessary functional groups for this compound.
Below is a table summarizing some key precursor types for the synthesis of dibenzoazepine scaffolds:
| Precursor Type | Description | Potential Synthetic Application |
| 2,2'-Disubstituted Biphenyls | Two benzene rings linked by a single bond with reactive functional groups at the ortho positions. | Intramolecular cyclization to form the central seven-membered ring. |
| Substituted Diphenylmethanes | Two benzene rings linked by a methylene (B1212753) bridge, with functional groups for cyclization. | Formation of the azepine ring through intramolecular reactions. |
| Dibenzosuberone and Derivatives | A tricyclic ketone with a seven-membered central ring. | Conversion of the ketone to a lactam via rearrangement, a key step towards the azepine ring. |
| Iminodibenzyl | The core 10,11-dihydrodibenzo[b,f]azepine structure. | Functionalization to introduce the necessary side chain for this compound analogs. nih.gov |
Application of Rearrangement Reactions in this compound Synthesis
Rearrangement reactions are powerful tools in organic synthesis, allowing for significant and often complex structural modifications in a single step. In the context of dibenzo[b,e]azepine synthesis, rearrangement reactions can be particularly useful for the construction of the central seven-membered ring.
Beckmann Rearrangement in Dibenzoazepine Systems
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. brynmawr.eduresearchgate.netbeilstein-journals.orgnih.gov This reaction is particularly relevant to the synthesis of dibenzo[b,e]azepine systems as it provides a direct method for ring expansion of a six-membered ring precursor containing a ketone to the seven-membered lactam core of the dibenzo[b,e]azepin-6-one. lew.ro
The general mechanism of the Beckmann rearrangement involves the treatment of an oxime with an acid catalyst. researchgate.netbeilstein-journals.org Protonation of the oxime hydroxyl group creates a good leaving group (water). Subsequently, the alkyl or aryl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Trapping of this intermediate by water, followed by tautomerization, yields the corresponding amide or lactam. beilstein-journals.org
In the synthesis of a dibenzo[b,e]azepine core, a suitable precursor would be a dibenzosuberone oxime. The Beckmann rearrangement of this oxime would lead to the formation of a dibenzo[b,e]azepin-6-one (a lactam). This lactam is a versatile intermediate that can be further modified, for example, by reduction of the amide carbonyl group, to afford the dibenzo[b,e]azepine skeleton. The successful application of the Beckmann rearrangement for the synthesis of a 7-membered ring lactam from tetralone oxime has been documented. lew.ro
Synthetic Route Development and Optimization
The development of a synthetic route for a complex molecule like this compound involves a multi-step process that requires careful planning and optimization. The primary goal is to devise a sequence of reactions that is efficient, high-yielding, and scalable. For tricyclic antidepressants and related compounds, several synthetic strategies have been explored and refined over the years.
A common strategy involves the initial construction of the dibenzoazepine core, followed by the attachment and modification of the side chain. The choice of protecting groups is often crucial to prevent unwanted side reactions during the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is essential to maximize the yield and purity of each step.
Modern synthetic methods, including metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have provided powerful tools for the construction of the dibenzoazepine ring system with high efficiency and functional group tolerance. nih.gov These methods often offer milder reaction conditions compared to classical approaches.
Analog Synthesis Strategies for this compound Derivatives
The synthesis of analogs of this compound is a critical aspect of medicinal chemistry research, as it allows for the exploration of the structure-activity relationship (SAR) of the compound. By systematically modifying different parts of the this compound molecule, chemists can identify which structural features are essential for its biological activity.
Strategies for analog synthesis can be broadly categorized into two approaches:
Modification of a late-stage intermediate or the final product: This approach involves taking a common precursor to this compound, or this compound itself, and performing chemical transformations to introduce new functional groups or modify existing ones. For example, the dimethylamino group on the side chain could be replaced with other amine functionalities.
De novo synthesis: This involves designing and executing a completely new synthetic route to access analogs with more significant structural changes. For instance, to explore the importance of the dibenzo[b,e]azepine core, analogs with different heterocyclic systems could be synthesized. The synthesis of various dibenzo[b,f]azepine derivatives has been reported, showcasing the chemical tractability of this class of compounds for analog development.
The development of efficient and flexible synthetic routes is paramount for generating a diverse library of analogs for biological evaluation.
Molecular Mechanism of Action of Elantrine
Elantrine as a Muscarinic Acetylcholine Receptor Antagonist
This compound is classified as a muscarinic acetylcholine receptor antagonist. This classification indicates that this compound binds to muscarinic acetylcholine receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting its effects. Muscarinic receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions, and their antagonism by agents like this compound can have significant therapeutic implications.
The antagonistic action of this compound at these receptors is the basis for its anticholinergic properties. By blocking acetylcholine-mediated signaling, this compound can influence processes such as smooth muscle contraction, heart rate, and glandular secretions, as well as neurotransmission in the central nervous system.
Modulation of Cellular Processes via Ion Channel Interaction
While the primary action of this compound is at muscarinic acetylcholine receptors, compounds of this nature can also indirectly or directly modulate the activity of various ion channels. The interaction of muscarinic receptors with ion channels is a key component of their signaling cascade. For instance, the activation of certain muscarinic receptor subtypes can lead to the opening or closing of potassium and calcium channels, thereby altering cellular excitability and intracellular signaling.
Although specific studies detailing this compound's direct interaction with ion channels are not extensively available, it is plausible that by antagonizing muscarinic receptors, this compound can prevent the acetylcholine-induced modulation of these channels. The potential for direct interaction with ion channels, independent of its muscarinic receptor antagonism, remains an area for further investigation.
Table 1: Potential Ion Channel Interactions for a Muscarinic Antagonist like this compound
| Ion Channel Type | Potential Effect of Antagonism | Cellular Consequence |
| G protein-coupled inwardly-rectifying potassium channels (GIRKs) | Inhibition of acetylcholine-induced activation | Reduced hyperpolarization, increased cellular excitability |
| Voltage-gated calcium channels (VGCCs) | Prevention of acetylcholine-induced inhibition | Increased calcium influx, enhanced neurotransmitter release |
| Calcium-activated potassium channels | Prevention of acetylcholine-induced modulation | Altered cellular repolarization and firing patterns |
Ligand-Receptor Binding Dynamics
The interaction between a ligand like this compound and its receptor is a dynamic process characterized by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction between the ligand and the receptor, often quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The kinetics of the interaction describe the rates of association (kon) and dissociation (koff) of the ligand to and from the receptor.
Table 2: Illustrative Ligand-Receptor Binding Parameters
| Parameter | Description | Significance for this compound's Action |
| Ki (Inhibitory Constant) | Concentration of this compound required to occupy 50% of the muscarinic receptors. | A lower Ki indicates higher potency. Subtype-specific Ki values would reveal selectivity. |
| kon (Association Rate Constant) | The rate at which this compound binds to the muscarinic receptor. | A faster kon contributes to a more rapid onset of action. |
| koff (Dissociation Rate Constant) | The rate at which this compound unbinds from the muscarinic receptor. | A slower koff leads to a longer duration of receptor occupancy and pharmacological effect. |
| Residence Time (1/koff) | The average time a molecule of this compound remains bound to the receptor. | A longer residence time can lead to sustained therapeutic effects. |
Signaling Pathway Perturbations Induced by this compound
By acting as a muscarinic antagonist, this compound perturbs the intracellular signaling pathways that are normally activated by acetylcholine. Muscarinic receptors are coupled to various G proteins, which in turn modulate the activity of different effector enzymes and ion channels.
For example, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this signaling cascade.
Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound's antagonism of these receptors would therefore prevent the acetylcholine-induced decrease in cAMP. The net effect of this compound on cellular function is a composite of its actions on these various signaling pathways, which will depend on its receptor subtype selectivity.
Cellular Assays for Mechanism Elucidation (In Vitro Models)
A variety of in vitro cellular assays are essential for elucidating the molecular mechanism of action of a compound like this compound. These assays, performed in controlled laboratory settings using cell lines or primary cells, allow for the detailed characterization of its pharmacological properties.
Common In Vitro Assays for Studying Muscarinic Antagonists:
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes. This is typically done by measuring the displacement of a radiolabeled ligand from the receptors by increasing concentrations of this compound.
Functional Assays: These assays measure the functional consequences of receptor binding. For an antagonist like this compound, this would involve measuring its ability to inhibit the response induced by a muscarinic agonist. Examples include:
Calcium Mobilization Assays: Measuring changes in intracellular calcium levels in response to a muscarinic agonist in the presence and absence of this compound.
cAMP Assays: Quantifying the levels of cyclic AMP to assess the inhibition of Gi/o-coupled receptor signaling.
Phosphoinositide (PI) Turnover Assays: Measuring the accumulation of inositol phosphates to assess the blockade of Gq/11-coupled receptors.
Electrophysiological Assays: Techniques such as patch-clamp can be used to study the effect of this compound on ion channel activity that is modulated by muscarinic receptors.
These in vitro models provide a foundational understanding of a drug's mechanism of action before it is studied in more complex biological systems.
Preclinical Pharmacological Activity of Elantrine
In Vitro Characterization of Elantrine's Biological Effects
Receptor Binding Affinities and Selectivity
No specific data is publicly available regarding the binding profile of this compound against a panel of neurotransmitter receptors, ion channels, or other relevant biological targets.
Enzyme Inhibition Profiling
There is no publicly available information detailing the inhibitory activity of this compound against a broad range of enzymes.
Cellular Functional Assays
Specific studies detailing the functional consequences of this compound's activity in cellular models, such as its effects on second messenger systems, ion flux, or other cellular responses, are not described in the available literature.
In Vivo Non-Human Model Studies of this compound
Assessment in Animal Models of Neurological Function
While this compound was investigated for parkinsonism, specific preclinical studies in animal models of neurological function to characterize its efficacy and mechanism of action have not been published.
Behavioral Pharmacology in Preclinical Settings
Detailed reports on the behavioral effects of this compound in preclinical animal models are not available in the public scientific literature.
Pharmacodynamic Markers in Animal Models
The evaluation of a compound's pharmacodynamic properties in preclinical animal models is a critical step in drug development. This process typically involves a series of in vitro and in vivo studies to characterize the drug's interaction with its biological targets and its effects on physiological systems. For a compound like this compound, with known anticholinergic properties, key pharmacodynamic assessments would likely include:
Receptor Binding Affinity: Determining the affinity of this compound for muscarinic acetylcholine receptors (M1-M5 subtypes) and other relevant receptors, such as dopamine receptors, is fundamental. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Unfortunately, specific binding affinity data for this compound from preclinical studies are not detailed in the available literature.
In Vivo Receptor Occupancy: These studies measure the extent to which this compound binds to its target receptors in the brains of living animals at different doses. This information is crucial for correlating the administered dose with the engagement of the therapeutic target.
Neurochemical Analysis: Preclinical studies would be expected to investigate the effects of this compound on the levels of key neurotransmitters and their metabolites in different brain regions of animal models. For an anticholinergic agent, this would primarily focus on the interplay between the cholinergic and dopaminergic systems.
Behavioral Models: In the context of its investigation for Parkinsonism, this compound would likely have been tested in various animal models that mimic the motor symptoms of the disease. These models could include:
Haloperidol-induced catalepsy: This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which is a common screening method for potential anti-Parkinsonian drugs.
Models of motor impairment: Other models might evaluate the effect of this compound on motor coordination, muscle rigidity, and tremor in rodents.
While a Phase II clinical study of this compound in Parkinsonism has been documented, the detailed preclinical data that would have formed the basis for its progression to clinical trials is not extensively published in accessible scientific literature. The absence of this specific data, including detailed research findings and data tables from animal models, precludes a more in-depth discussion and presentation of its preclinical pharmacodynamic profile. Further research and publication of these foundational studies would be necessary to fully delineate the pharmacodynamic markers of this compound in animal models.
Theoretical and Computational Chemistry Investigations of this compound: A Field of Untapped Research Potential
Initial searches for theoretical and computational chemistry investigations into the compound this compound have revealed a significant gap in the existing scientific literature. While this compound is a recognized chemical entity, identified as an anticholinergic agent with the IUPAC name (E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine, there is a notable absence of published studies focusing on its computational analysis. nih.govresearchgate.netmdpi.comnih.govnih.govrsc.org This indicates a promising, yet unexplored, area for future research.
This article, therefore, serves as a forward-looking perspective on the potential application of established computational methodologies to elucidate the physicochemical and pharmacological properties of this compound. By outlining the framework for such investigations, we aim to stimulate and guide future research in this area.
Emerging Research Directions and Analog Design for Elantrine Scaffolds
Exploration of Novel Therapeutic Applications beyond Current Investigations
The process of finding new uses for existing drugs, often called drug repositioning or repurposing, is a highly effective strategy in pharmaceutical research. This approach involves systematically evaluating compounds with known safety profiles for efficacy in new disease indications. For a hypothetical scaffold, this would involve high-throughput screening against a diverse range of biological targets, computational modeling to predict new interactions, and a deep analysis of the compound's mechanism of action to infer potential new therapeutic pathways.
Design of Analogs with Enhanced Selectivity
Analog design is a critical process in medicinal chemistry where a lead compound is systematically modified to improve its properties. The primary goal is often to enhance selectivity for the intended biological target over off-target molecules, thereby reducing the potential for side effects. This is achieved through techniques like structure-activity relationship (SAR) studies, where chemists synthesize and test a series of related molecules to understand how specific structural changes affect biological activity. eetimes.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are also employed to guide the design of more selective analogs. armstrong-ai.com
Development of Chemical Probes Based on the Scaffold
Chemical probes are specialized small molecules used to study biological targets and pathways in cells and living organisms. nih.gov Developing a probe from a known scaffold involves modifying the molecule to incorporate a reporter tag (like a fluorescent dye or a radioactive isotope) or a reactive group for covalent labeling, without significantly altering its biological activity. nih.govrsc.org These probes are invaluable tools for confirming target engagement, elucidating mechanisms of action, and identifying new biomarkers. nih.govyoutube.com
Interdisciplinary Approaches in Research
Modern drug discovery is an inherently interdisciplinary endeavor, requiring collaboration between experts from various fields. mdpi.comutexas.edu The development of a novel therapeutic from a chemical scaffold would involve:
Medicinal and Synthetic Chemists: To design and synthesize new analogs.
Biologists and Pharmacologists: To test the compounds in cellular and animal models of disease.
Computational Scientists: To model drug-target interactions and analyze large datasets. mdpi.com
Structural Biologists: To determine the three-dimensional structure of the drug bound to its target. Such collaborations are essential for tackling the complex challenges of drug development and translating basic scientific discoveries into clinical applications. utexas.edumdpi.com
Challenges and Opportunities in Drug Discovery
The path of drug discovery is fraught with challenges, including high costs, long development timelines, and a high rate of failure in clinical trials. pharmanow.livelifebit.aizeclinics.com Key hurdles include:
Identifying and validating novel drug targets. lifebit.ai
Overcoming poor predictive power of preclinical models. cas.orgnih.gov
Navigating complex regulatory requirements. pharmanow.live
Despite these obstacles, significant opportunities exist. Advances in genomics, proteomics, and artificial intelligence are accelerating the identification of new drug targets and the design of more effective molecules. lifebit.ai New therapeutic modalities and a better understanding of disease biology continue to open up new avenues for treating previously intractable conditions.
Q & A
Q. Methodological Answer :
- Step 1 : Conduct a systematic literature review using databases like PubMed and Scopus, prioritizing studies published in the last decade. Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial production") to refine searches .
- Step 2 : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize existing findings. For example:
- Step 3 : Use tools like VOSviewer to map keyword co-occurrence networks, highlighting understudied areas (e.g., "this compound-protein binding affinity") .
Basic Experimental Design: What protocols ensure reproducibility in this compound’s cytotoxicity assays?
Q. Methodological Answer :
- Key Requirements :
- Standardize cell lines (e.g., HepG2 for liver toxicity) and culture conditions (temperature, media, passage number) .
- Include positive/negative controls (e.g., doxorubicin for apoptosis induction) and triplicate measurements to assess variability .
- Document instrument calibration (e.g., plate reader wavelength accuracy) and batch effects in raw data tables .
- Data Reporting : Use MIAME (Minimum Information About a Microarray Experiment) guidelines for metadata, ensuring raw data availability in repositories like Figshare .
Advanced Research Question: How can contradictory data on this compound’s efficacy in neurodegenerative models be resolved?
Q. Methodological Answer :
- Root-Cause Analysis Framework :
- Hypothesis 1 : Variability in animal models (e.g., transgenic vs. toxin-induced Parkinson’s models). Validate using PRISMA guidelines to compare study designs .
- Hypothesis 2 : Batch-to-batch compound purity differences. Perform HPLC-UV validation and report purity thresholds (e.g., ≥98%) in supplementary materials .
- Statistical Approach : Apply Bland-Altman plots to assess agreement between conflicting datasets, adjusting for confounders like age or dosing schedules .
Advanced Data Analysis: Which statistical methods are optimal for this compound’s dose-response synergies in combination therapies?
Q. Methodological Answer :
- Synergy Quantification :
- Use the Chou-Talalay Combination Index (CI) to classify interactions (CI < 1 = synergy; CI > 1 = antagonism) .
- Validate with response surface methodology (RSM) to model nonlinear effects across dosage gradients .
- Software Tools : Implement CompuSyn or R packages (e.g.,
synergyfinder) for dose-response surface visualization .
Advanced Experimental Design: How to optimize this compound’s bioavailability studies using pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Q. Methodological Answer :
- Protocol Design :
- Data Integration : Cross-reference metabolite profiles (via LC-MS) with efficacy endpoints (e.g., receptor occupancy rates) in a unified database .
Basic Methodological Pitfall: What are common errors in this compound’s in vitro binding assays?
Q. Methodological Answer :
- Error 1 : Non-specific binding due to buffer composition. Validate with scintillation proximity assays (SPA) to minimize false positives .
- Error 2 : Overlooking temperature effects on binding kinetics. Perform assays at 4°C (to reduce internalization) and 37°C (physiological relevance) .
- Mitigation : Include Z’-factor calculations to assess assay robustness (Z’ > 0.5 = acceptable) .
Advanced Translational Research: How to integrate multi-omics data to elucidate this compound’s off-target effects?
Q. Methodological Answer :
- Workflow :
- Transcriptomics : RNA-seq of treated vs. untreated cells (FDR < 0.05, |log2FC| > 1) .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes .
- Pathway Enrichment : Use DAVID or GSEA to identify perturbed pathways (e.g., oxidative phosphorylation) .
- Validation : Apply CRISPR-Cas9 knockout models of candidate genes to confirm mechanistic links .
Basic Data Interpretation: How to distinguish artifacts from true signals in this compound’s fluorescence-based assays?
Q. Methodological Answer :
- Control Experiments :
- Include autofluorescence controls (unlabeled cells/vehicle-treated samples) .
- Use FRET (Förster Resonance Energy Transfer) to validate proximity-based signals .
- Data Correction : Apply background subtraction algorithms (e.g., rolling-ball method in ImageJ) and report signal-to-noise ratios .
Advanced Contradiction Analysis: Why do studies report divergent IC50 values for this compound across cancer cell lines?
Q. Methodological Answer :
- Factors to Investigate :
- Genetic heterogeneity (e.g., TP53 mutation status) across cell lines. Use CCLE (Cancer Cell Line Encyclopedia) for genomic context .
- Assay duration differences (48h vs. 72h exposure). Conduct time-course experiments with live-cell imaging .
- Solubility limits in culture media. Validate with DLS (Dynamic Light Scattering) to detect compound aggregation .
Ethical and Reporting Standards: What guidelines ensure transparency in this compound’s preclinical studies?
Q. Methodological Answer :
- Compliance Frameworks :
- Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols .
- Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
- Data Transparency : Share raw spectra, microscopy images, and statistical code via Zenodo or institutional repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
